molecular formula C19H20ClN3O4 B4821599 N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA

N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA

Cat. No.: B4821599
M. Wt: 389.8 g/mol
InChI Key: KFDOBQHCVZJIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a morpholinocarbonyl phenyl group connected via a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA typically involves the reaction of 5-chloro-2-methoxyaniline with 4-(morpholinocarbonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving urea derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHOXYPHENYL)-4-METHYLBENZAMIDE: This compound shares a similar chlorinated methoxyphenyl group but differs in the presence of a benzamide group instead of a urea linkage.

    5-Chloro-2,4-dimethoxyphenyl isocyanate: This compound contains a similar chlorinated methoxyphenyl group but has an isocyanate functional group.

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA is unique due to its combination of a chlorinated methoxyphenyl group and a morpholinocarbonyl phenyl group connected via a urea linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-17-7-4-14(20)12-16(17)22-19(25)21-15-5-2-13(3-6-15)18(24)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOBQHCVZJIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.